molecular formula C11H17N3O3 B6630567 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid

Número de catálogo: B6630567
Peso molecular: 239.27 g/mol
Clave InChI: LMMIMYVLOUNRFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones that regulate blood glucose levels.

Mecanismo De Acción

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting this compound, this compound inhibitors increase the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have several biochemical and physiological effects in diabetic patients. They improve insulin sensitivity, reduce inflammation, and improve endothelial function. In addition, this compound inhibitors have been shown to reduce oxidative stress and improve lipid metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and their mechanism of action is well understood. However, this compound inhibitors also have some limitations. They can be expensive to produce, and their effects may vary depending on the species and strain of animals used in experiments.

Direcciones Futuras

There are several future directions for research on 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors. One area of research is the development of more potent and selective this compound inhibitors with fewer side effects. Another area of research is the investigation of the long-term effects of this compound inhibitors on cardiovascular outcomes and mortality. In addition, this compound inhibitors are being studied for their potential use in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and obesity.
Conclusion:
In conclusion, this compound inhibitors are a promising class of drugs for the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme this compound, leading to improved glycemic control and several biochemical and physiological effects. This compound inhibitors have several advantages for lab experiments, but also have some limitations. There are several future directions for research on this compound inhibitors, including the development of more potent and selective inhibitors and investigation of their long-term effects on cardiovascular outcomes and other metabolic disorders.

Métodos De Síntesis

The synthesis of 4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors involves the reaction of 1,3-dimethyl-4-chloropyrazole with an appropriate amine, followed by the reaction with a carboxylic acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

4-[(1,3-Dimethylpyrazole-4-carbonyl)amino]pentanoic acid inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce HbA1c levels, and decrease the risk of cardiovascular events in diabetic patients. In addition, this compound inhibitors have been investigated for their potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

Propiedades

IUPAC Name

4-[(1,3-dimethylpyrazole-4-carbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(4-5-10(15)16)12-11(17)9-6-14(3)13-8(9)2/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMIMYVLOUNRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC(C)CCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.